DL-threo-Chloramphenicol-d5
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Overview
Description
DL-threo-Chloramphenicol-d5: is a deuterium-labeled derivative of the antibiotic chloramphenicol. It is specifically labeled with five deuterium atoms (d5) and is used as an internal standard in various analytical techniques, such as mass spectrometry, to quantify chloramphenicol or related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-threo-Chloramphenicol-d5 involves the incorporation of deuterium atoms into the chloramphenicol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle deuterated chemicals .
Chemical Reactions Analysis
Types of Reactions: DL-threo-Chloramphenicol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chloramphenicol derivatives, while reduction can produce deuterated alcohols .
Scientific Research Applications
DL-threo-Chloramphenicol-d5 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry to quantify chloramphenicol and related compounds.
Biology: Employed in studies involving bacterial resistance and antibiotic mechanisms.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of chloramphenicol.
Industry: Applied in quality control processes to ensure the accuracy and precision of analytical measurements
Mechanism of Action
The mechanism of action of DL-threo-Chloramphenicol-d5 is similar to that of chloramphenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Chloramphenicol: The parent compound, widely used as an antibiotic.
Thiamphenicol: A derivative of chloramphenicol with similar antibacterial properties.
Florfenicol: Another chloramphenicol derivative used in veterinary medicine
Uniqueness: DL-threo-Chloramphenicol-d5 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical techniques. This labeling provides enhanced accuracy and precision in quantifying chloramphenicol and related compounds .
Biological Activity
DL-threo-Chloramphenicol-d5 is a deuterated derivative of chloramphenicol, a broad-spectrum antibiotic originally derived from the bacterium Streptomyces venezuelae. This compound is notable for its use in various biological and pharmaceutical applications, particularly in research settings where isotopic labeling is essential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and associated case studies.
Chloramphenicol, including its deuterated form, exerts its antibacterial effect primarily by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking the peptidyl transferase activity, which is crucial for peptide bond formation during translation. This inhibition leads to bacteriostatic effects against a wide range of Gram-positive and Gram-negative bacteria .
Biological Activity Overview
The biological activity of this compound encompasses several key areas:
- Antimicrobial Activity : Effective against various bacterial strains, including those resistant to other antibiotics.
- Inhibition of Enzymatic Activity : Demonstrated ability to inhibit denitrification enzymes in environmental microbiology studies .
- Cell Cycle Effects : Impacts on cellular processes such as apoptosis and autophagy have been documented, indicating potential roles in cancer research .
Data Table: Biological Activities
Case Studies
- Chloramphenicol in Cystic Fibrosis : A study involving a 15-year-old female with cystic fibrosis revealed that intravenous chloramphenicol treatment led to lactic acidosis and respiratory distress. The adverse effects were attributed to mitochondrial RNA inhibition by chloramphenicol, highlighting the need for careful monitoring during treatment .
- Environmental Impact Study : Research indicated that chloramphenicol significantly inhibited denitrification processes in both sediment samples and pure cultures of Pseudomonas denitrificans. This study emphasized the compound's role in altering microbial community dynamics in contaminated environments .
- Genotoxicity Assessment : A study assessed the genotoxic potential of chloramphenicol through sister chromatid exchange assays in bovine fibroblast cultures. Results indicated a dose-dependent increase in chromosomal exchanges, suggesting potential risks associated with exposure to chloramphenicol derivatives .
Properties
Molecular Formula |
C11H12Cl2N2O5 |
---|---|
Molecular Weight |
328.16 g/mol |
IUPAC Name |
2,2-dichloro-N-[1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/i1D,2D,3D,4D,9D |
InChI Key |
WIIZWVCIJKGZOK-NEKQGQCZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])(C(CO)NC(=O)C(Cl)Cl)O)[2H])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
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